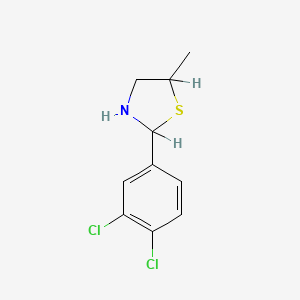
2-(3,4-Dichlorophenyl)-5-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-5-methylthiazolidine is an organic compound characterized by a thiazolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the phenyl group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazolidine or phenyl derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-methylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-1,3-thiazolidine: Similar structure but lacks the methyl group.
2-(3,4-Dichlorophenyl)-4-methylthiazole: Contains a thiazole ring instead of a thiazolidine ring.
3,4-Dichlorophenylthiazolidine-2,4-dione: Contains a dione functionality on the thiazolidine ring.
Uniqueness: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine is unique due to the presence of both the 3,4-dichlorophenyl group and the methyl group on the thiazolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116113-04-3 |
|---|---|
Molecular Formula |
C10H11Cl2NS |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H11Cl2NS/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6,10,13H,5H2,1H3 |
InChI Key |
UTWXVZMJASPCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















